

An In-Depth Technical Guide to 4'-Chloro-4-biphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Chloro-4-biphenylboronic acid

Cat. No.: B151694

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CAS Number: 364044-44-0

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **4'-Chloro-4-biphenylboronic acid**, a versatile building block in modern organic synthesis and medicinal chemistry. This document outlines its physicochemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics and advanced materials.

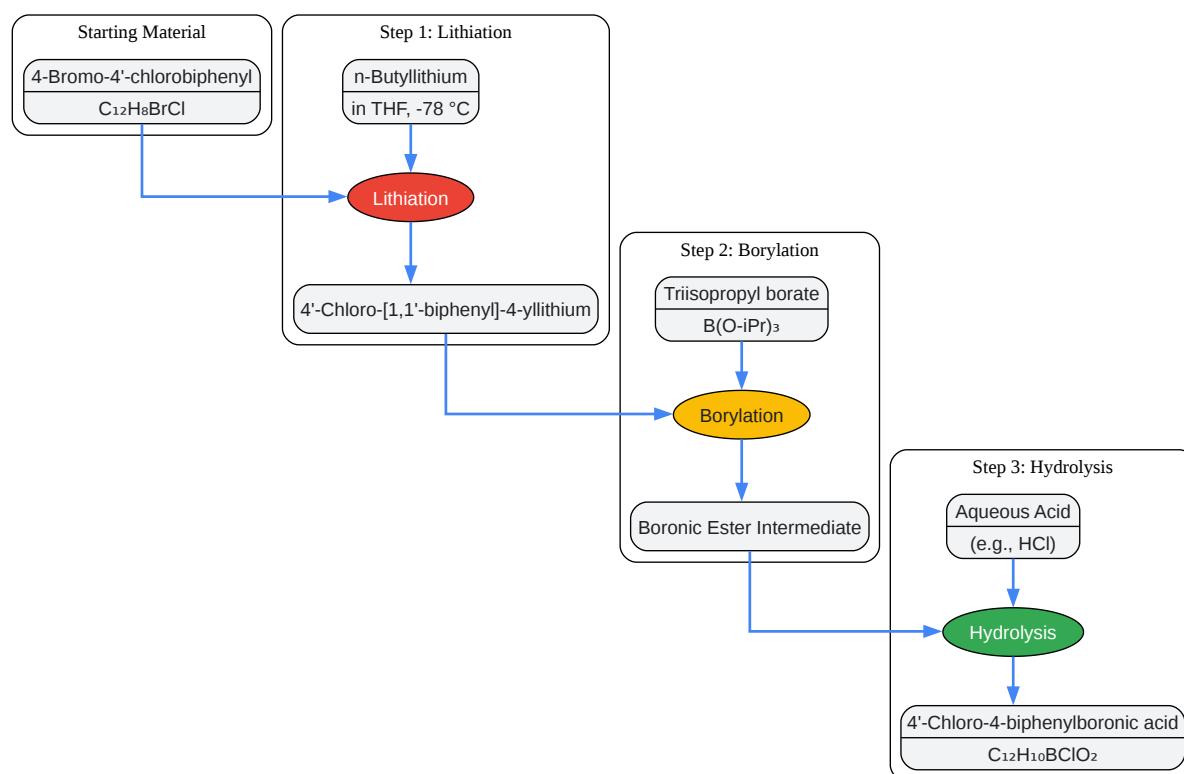
Physicochemical Properties

4'-Chloro-4-biphenylboronic acid is a white to off-white crystalline powder.^[1] Its chemical structure features a biphenyl scaffold with a chlorine atom and a boronic acid functional group, which imparts its unique reactivity. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
CAS Number	364044-44-0	[1] [2]
Molecular Formula	C ₁₂ H ₁₀ BClO ₂	[1] [2]
Molecular Weight	232.47 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[1]
Purity	≥98% (HPLC)	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in organic solvents such as DMSO. Limited solubility in water.	[3]
pKa	Not available	

Synthesis of 4'-Chloro-4-biphenylboronic acid

While a specific, detailed, and publicly available synthesis protocol for **4'-Chloro-4-biphenylboronic acid** is not readily found in the searched literature, a general and common method for the synthesis of arylboronic acids is through the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. A plausible synthetic workflow is outlined below.



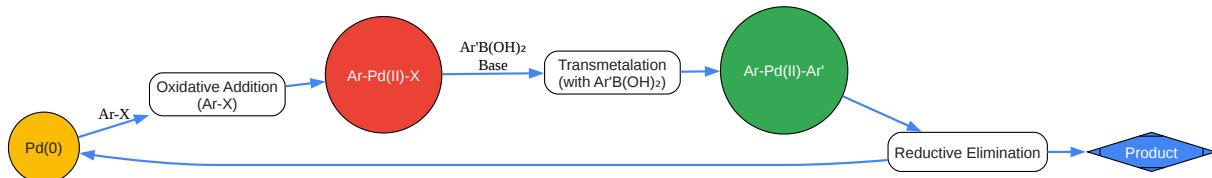
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Caption: General synthetic workflow for **4'-Chloro-4-biphenylboronic acid**.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of **4'-Chloro-4-biphenylboronic acid** is its use as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and polyaryl structures that are common motifs in pharmaceuticals and advanced materials.^[4]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like **4'-Chloro-4-biphenylboronic acid**. This protocol is based on established methods and should be optimized for specific substrates.

Materials:

- Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)

- **4'-Chloro-4-biphenylboronic acid** (1.2 mmol)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3) (2.0-3.0 mmol)
- Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
- Water (if using a biphasic system)

Procedure:

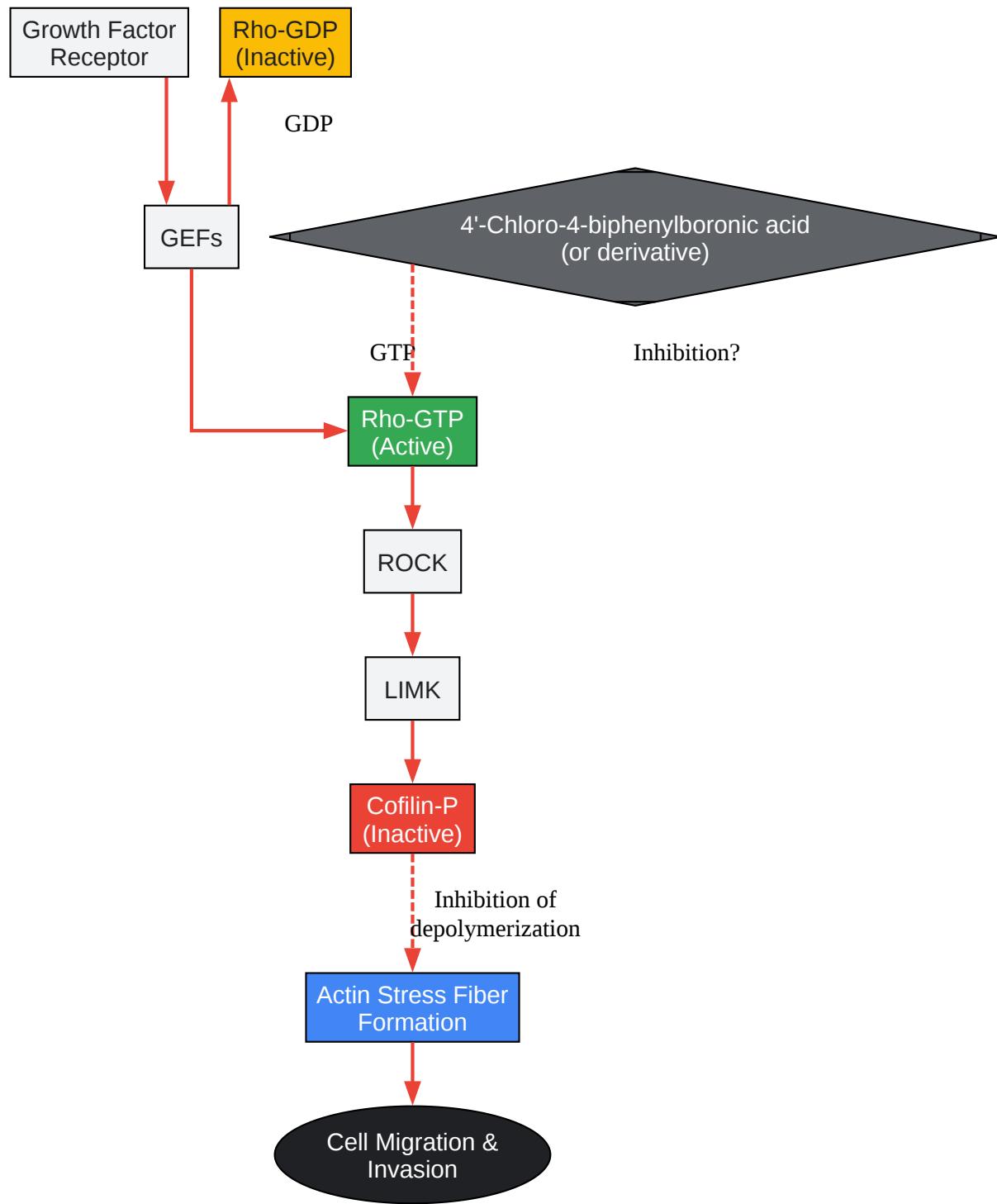
- To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, **4'-Chloro-4-biphenylboronic acid**, and the base.
- Add the anhydrous solvent to the flask. If a biphasic system is used, add the appropriate amount of water.
- Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
- Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are recognized as important pharmacophores and versatile intermediates in drug discovery.^[5] Their ability to form reversible covalent bonds with diols makes them attractive for targeting glycoproteins and enzymes. While specific biological activity for **4'-Chloro-4-biphenylboronic acid** has not been detailed in the available literature, related phenylboronic acid (PBA) compounds have been shown to exhibit anti-cancer properties.

Studies on phenylboronic acid have indicated that it can inhibit cancer cell migration by targeting the Rho family of GTP-binding proteins and their downstream effectors.^[6] This signaling pathway is crucial for cell motility and is often dysregulated in metastatic cancers. Another related compound, boric acid, has been shown to induce apoptosis in colon cancer cells through the TNF signaling pathway.^[7] Phenylboronic acid derivatives are also being investigated for their ability to target sialic acid, which is often overexpressed on the surface of cancer cells, for targeted drug delivery.^[8]

Based on the known activity of related boronic acids, a potential signaling pathway that could be modulated by **4'-Chloro-4-biphenylboronic acid** derivatives is the Rho GTPase pathway.

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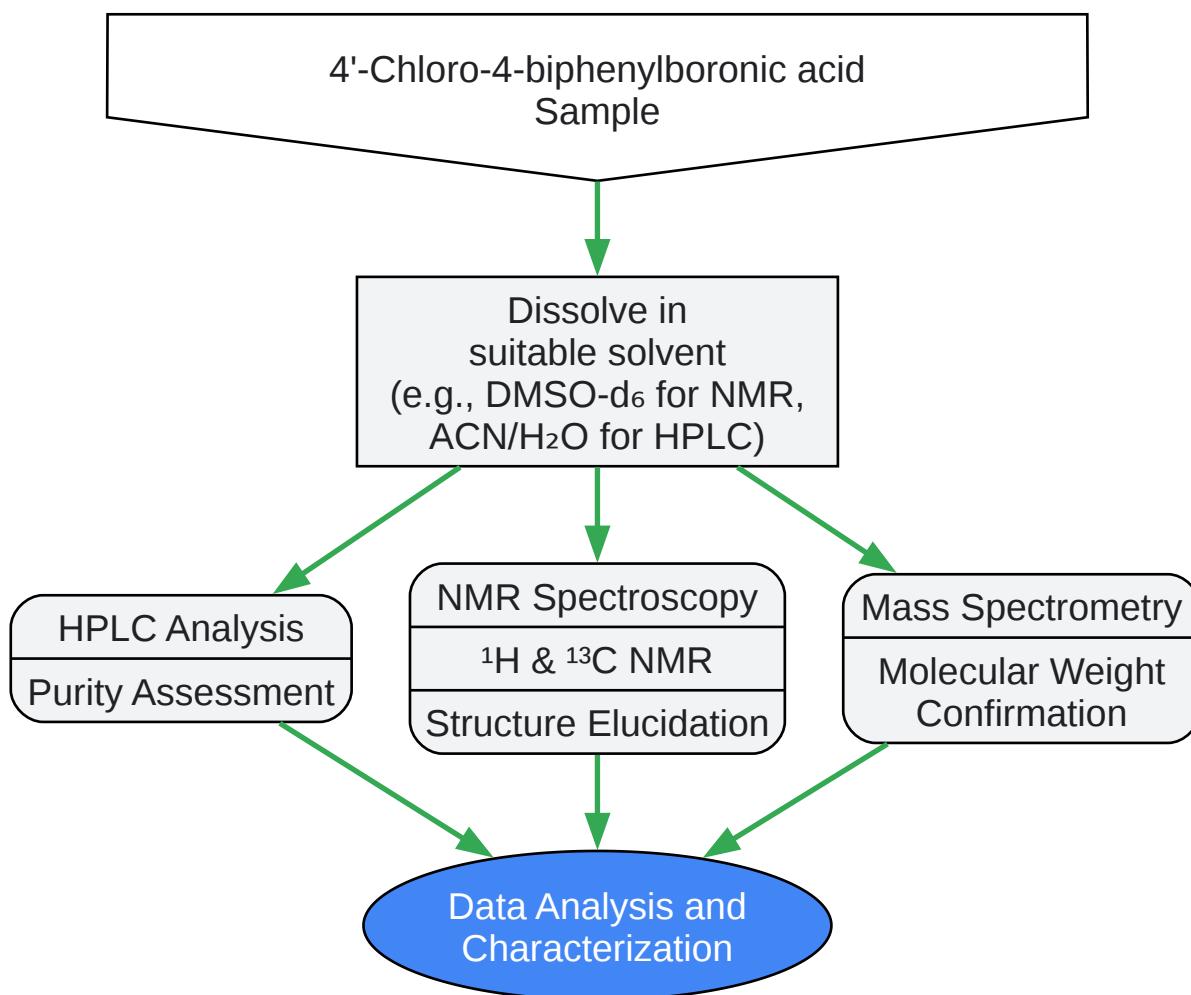
Caption: Potential mechanism of action via inhibition of the Rho GTPase signaling pathway.

Analytical Methods

The purity and identity of **4'-Chloro-4-biphenylboronic acid** can be assessed using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC is a common method to determine the purity of the compound.^[1] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) and UV detection would be appropriate.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. The spectra would show characteristic signals for the aromatic protons and carbons of the biphenyl core.
- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

The following diagram outlines a general workflow for the analysis of **4'-Chloro-4-biphenylboronic acid**.

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Caption: General analytical workflow for **4'-Chloro-4-biphenylboronic acid**.

Conclusion

4'-Chloro-4-biphenylboronic acid is a valuable and versatile chemical entity for researchers in organic synthesis and drug discovery. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling makes it an important tool for the development of new pharmaceuticals and functional materials. While further research is needed to fully elucidate its specific biological activities, the broader class of boronic acids shows significant promise in the development of targeted cancer therapies. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for the scientific community.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boric acid suppresses cell proliferation by TNF signaling pathway mediated apoptosis in SW-480 human colon cancer line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4'-Chloro-4-biphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151694#4-chloro-4-biphenylboronic-acid-cas-number-364044-44-0>

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